molecular formula C21H14O5S B2561159 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate CAS No. 896039-81-9

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate

Cat. No.: B2561159
CAS No.: 896039-81-9
M. Wt: 378.4
InChI Key: AZXDWQIULSHSDK-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core with a phenyl group at the 3-position and a benzenesulfonate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate typically involves the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-one with benzenesulfonyl chloride. The reaction is mediated by triethylamine in dichloromethane at room temperature. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is largely dependent on its interaction with biological targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various pharmacological effects. Additionally, its ability to generate reactive oxygen species can contribute to its anticancer activity by inducing oxidative stress in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is unique due to the presence of the phenyl group at the 3-position and the benzenesulfonate ester at the 7-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c22-21-19(15-7-3-1-4-8-15)13-16-11-12-17(14-20(16)25-21)26-27(23,24)18-9-5-2-6-10-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXDWQIULSHSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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